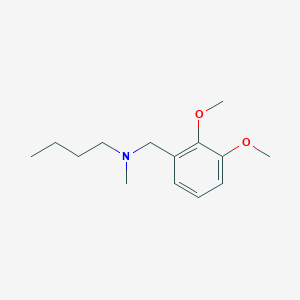![molecular formula C22H25ClN2O3 B5073943 N-[(Z)-1-(4-chlorophenyl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B5073943.png)
N-[(Z)-1-(4-chlorophenyl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(Z)-1-(4-chlorophenyl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide” is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse pharmacological activities, including antiemetic, antipsychotic, and anti-inflammatory properties. This particular compound features a chlorophenyl group, an ethylamino group, and a methylpropoxy group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(Z)-1-(4-chlorophenyl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide” typically involves multiple steps:
Formation of the Enone Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with ethylamine to form an enone intermediate.
Addition of the Benzamide Moiety: The enone intermediate is then reacted with 4-(2-methylpropoxy)benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Condensation Reactions: Utilizing automated reactors to ensure precise control over reaction conditions.
Purification Processes: Employing techniques such as recrystallization, chromatography, or distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: Studied for its ability to bind to certain receptors in the body.
Medicine
Drug Development: Investigated for its potential therapeutic effects in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Cosmetics: Possible applications in skincare products due to its chemical properties.
Mechanism of Action
The mechanism of action of “N-[(Z)-1-(4-chlorophenyl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide” involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The specific pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(ethylamino)acetamide
- N-(4-chlorophenyl)-3-(methylamino)-3-oxopropanamide
- N-(4-chlorophenyl)-4-(2-methylpropoxy)benzamide
Uniqueness
The unique combination of functional groups in “N-[(Z)-1-(4-chlorophenyl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide” contributes to its distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity, while the ethylamino and methylpropoxy groups may influence its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
N-[(Z)-1-(4-chlorophenyl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3/c1-4-24-22(27)20(13-16-5-9-18(23)10-6-16)25-21(26)17-7-11-19(12-8-17)28-14-15(2)3/h5-13,15H,4,14H2,1-3H3,(H,24,27)(H,25,26)/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZIKOOXGUBEPH-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)/C(=C/C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=C(C=C2)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(allyloxy)benzyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5073861.png)

![5-Methyl-2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde](/img/structure/B5073879.png)
![ethyl 1-[(1-oxido-3-pyridinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5073884.png)
![N-dibenzo[a,c]phenazin-11-yl-4-morpholinecarbothioamide](/img/structure/B5073890.png)
![5-CHLORO-2-(ETHYLSULFANYL)-N-(3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)PYRIMIDINE-4-CARBOXAMIDE](/img/structure/B5073901.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(2-thienylmethyl)amine](/img/structure/B5073915.png)

![N-(1-{[(4-BROMOANILINO)CARBOTHIOYL]AMINO}-2,2,2-TRICHLOROETHYL)-3,4,5-TRIMETHOXYBENZAMIDE](/img/structure/B5073925.png)
![6-(4-bromophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5073926.png)
![N-propyl-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B5073928.png)
![(2E)-1-(4-bromophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B5073936.png)
![5-[(1,3-diethyl-6-hydroxy-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)(4-pyridinyl)methyl]-1,3-diethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5073947.png)
![Phenyl 2,6-dibenzyl-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B5073953.png)
